Cas no 1291490-35-1 (3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one)

3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one is a specialized heterocyclic compound. It exhibits high purity and structural integrity, making it ideal for research applications in medicinal chemistry and drug discovery. The unique structure and functional groups provide opportunities for diverse synthetic transformations and biological interactions. This compound is particularly useful for studying molecular recognition and designing novel pharmaceutical agents.
3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one structure
1291490-35-1 structure
Product Name:3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one
CAS No:1291490-35-1
MF:C14H13BrN2O2
MW:321.169222593308
CID:5058794
Update Time:2025-07-14

3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one
    • Inchi: 1S/C14H13BrN2O2/c1-8-2-7-11(19-8)13-12(16)14(18)17(13)10-5-3-9(15)4-6-10/h2-7,12-13H,16H2,1H3
    • InChI Key: BTPUKKOAFJDXJH-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Br)C=C2)C(C2=CC=C(C)O2)C(N)C1=O

3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one Pricemore >>

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Additional information on 3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one

Introduction to 3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one (CAS No. 1291490-35-1) and Its Emerging Applications in Chemical Biology

3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one, identified by its CAS number 1291490-35-1, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the azetidinone class, a scaffold that has been extensively explored for its potential in drug discovery. The presence of both aromatic and heterocyclic rings, coupled with functional groups such as an amino group and a brominated phenyl ring, makes this compound a versatile candidate for further investigation.

The 4-bromo-phenyl moiety in the molecular structure is particularly noteworthy, as bromine substitution on aromatic rings often enhances binding affinity and metabolic stability, which are critical factors in medicinal chemistry. Additionally, the 5-methyl-furan-2-yl group introduces a bioisosteric element that can mimic other heterocyclic systems, potentially influencing the compound's interactions with biological targets. These structural features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently evaluate the biological activity of such complex molecules. Studies have demonstrated that compounds with similar scaffolds exhibit promising properties in modulating enzyme activity and receptor binding. For instance, derivatives of azetidinones have been shown to interact with targets involved in inflammatory pathways, making them attractive candidates for treating conditions such as arthritis and autoimmune disorders.

In particular, the 3-amino group on the azetidinone ring provides a site for further chemical modification, allowing for the synthesis of libraries of analogs with tailored pharmacological profiles. This flexibility has been exploited in several research programs aimed at identifying molecules with improved efficacy and reduced toxicity. The incorporation of 5-methyl-furan-2-yl into the structure not only enhances solubility but also introduces electronic properties that can fine-tune interactions with biological targets.

One of the most exciting areas of research involving this compound is its potential application in oncology. Preliminary studies suggest that 3-amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one and its derivatives may inhibit kinases involved in tumor growth and progression. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer. By targeting these enzymes, it may be possible to develop novel anticancer therapies that are more selective and less toxic than existing treatments.

The brominated phenyl ring has been particularly studied for its ability to enhance binding affinity through halogen bonding interactions. This phenomenon has been leveraged in the design of small molecules that can tightly bind to biological targets, improving drug potency. Furthermore, the 5-methyl-furan-2-yl group can engage in π-stacking interactions with aromatic residues in proteins, further stabilizing the binding interface. These interactions are critical for designing molecules that can effectively modulate protein function.

Another area where this compound shows promise is in neurodegenerative diseases. Research indicates that azetidinone derivatives can interact with amyloid-beta peptides, which are implicated in Alzheimer's disease pathogenesis. The structural features of 3-amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one, particularly the combination of aromatic and heterocyclic moieties, make it an ideal candidate for disrupting amyloid aggregation and preventing neurotoxicity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency. These advances have made it possible to produce sufficient quantities of the compound for both preclinical studies and industrial applications.

From a computational chemistry perspective, molecular docking studies have been instrumental in understanding how 3-amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one interacts with biological targets at the atomic level. These studies provide insights into binding modes and key interaction points, which can guide further structural optimization efforts. Additionally, virtual screening techniques have been used to identify potential analogs with enhanced activity or selectivity.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a drug candidate. Preliminary data suggest that modifications to the molecular structure can significantly influence these properties, making it possible to design derivatives with improved bioavailability and reduced side effects.

In conclusion,3-Amino-1-(4-bromo-phenyl)-4-(5-methyl-furan-2-yl)-azetidin-2-one (CAS No. 1291490-35-1) represents a promising lead molecule with diverse applications in chemical biology and drug discovery. Its unique structural features make it an attractive candidate for further investigation into therapeutic areas such as oncology, neurodegenerative diseases, and inflammation. With continued advancements in synthetic chemistry and computational methods, this compound holds significant potential for future medical applications.

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